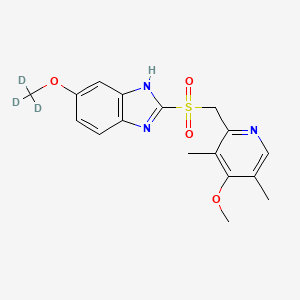

Omeprazole-d3 Sulfone

Overview

Description

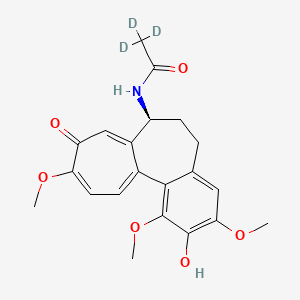

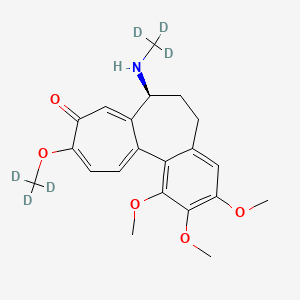

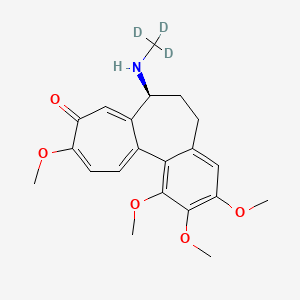

Omeprazole-d3 Sulfone is the labelled analogue of Omeprazole Sulfone N-Oxide, which is a metabolite of Omeprazole . Omeprazole is a proton pump inhibitor used in the treatment of dyspepsia .

Molecular Structure Analysis

Omeprazole-d3 Sulfone has the molecular formula C17H16D3N3O4S and a molecular weight of 364.43 . It is formed from omeprazole by the cytochrome P450 (CYP) isoform CYP3A4 .Physical And Chemical Properties Analysis

Omeprazole-d3 Sulfone has the empirical formula C17H16D3N3O4S and a molecular weight of 364.43 . It is a solid substance that is slightly soluble in chloroform and methanol when heated .Scientific Research Applications

Enantioselective Quantification in Human Serum : Omeprazole, including its main metabolites such as omeprazole sulfone, is used for phenotyping cytochrome CYP3A4 and CYP2C19 enzyme activities, with its quantification in human serum being crucial for understanding its metabolic breakdown (Martens-Lobenhoffer et al., 2007).

Metabolite Kinetics in Rats : The study of omeprazole metabolites, including omeprazole sulfone, helps in understanding the influence of other drugs on its metabolism, particularly how they affect the activity of cytochrome P450 enzymes (Park et al., 2005).

Stereospecific Analysis as a Probe for CYP2C19 Phenotype : Omeprazole, including omeprazole sulfone, is used in stereospecific analysis to understand the genetic polymorphisms affecting drug metabolism, particularly the activity of CYP2C19 in different populations (Kanazawa et al., 2003).

CYP2C19 and CYP3A4 Metabolism in Specific Populations : The study of omeprazole metabolism, including its conversion to omeprazole sulfone, helps in understanding the genetic polymorphisms in specific populations, such as West Mexicans, affecting drug metabolism (Gonzalez et al., 2003).

Role in Drug-Drug Interactions : The metabolism of omeprazole to omeprazole sulfone and other metabolites plays a significant role in drug-drug interactions, especially in inhibiting CYP2C19 and CYP3A4 enzymes, which are crucial for the metabolism of various drugs (Shirasaka et al., 2013).

Determination in Plasma for Pharmacokinetic Studies : Reliable methods for the determination of omeprazole and its metabolites, including omeprazole sulfone, in human plasma are essential for pharmacokinetic studies and understanding drug metabolism (Kanazawa et al., 2002).

Mechanism of Action

Target of Action

Omeprazole-d3 Sulfone, a metabolite of Omeprazole, primarily targets the H+/K+ ATPase pump , also known as the proton pump . This pump is expressed in high quantities by the parietal cells of the stomach .

Biochemical Pathways

The biochemical pathways affected by Omeprazole-d3 Sulfone are primarily related to gastric acid secretion. By inhibiting the H+/K+ ATPase pump, Omeprazole-d3 Sulfone prevents the final step in the production of gastric acid, thereby reducing the acidity of the stomach’s contents .

Pharmacokinetics

Omeprazole is mainly metabolized by CYP2C19 to hydroxy-omeprazole and partially metabolized by CYP3A4 to Omeprazole sulfone . The pharmacokinetics of Omeprazole have been studied in infants and children, and the elimination half-life is 56 and 58 min in infants and children respectively . Omeprazole interacts with drugs and poorly migrates into the breast-milk .

Result of Action

The primary result of Omeprazole-d3 Sulfone’s action is the reduction of gastric acid secretion. This leads to a decrease in the acidity of the stomach’s contents, which can help to alleviate symptoms associated with conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and other diseases characterized by the oversecretion of gastric acid .

Action Environment

The action of Omeprazole-d3 Sulfone can be influenced by various environmental factors. For example, the metabolism of Omeprazole is known to be affected by the presence of certain polymorphisms in the CYP2C19 gene . Additionally, the absorption and activation of Omeprazole can be influenced by the acidity of the stomach’s contents .

Safety and Hazards

properties

IUPAC Name |

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfonyl]-6-(trideuteriomethoxy)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S/c1-10-8-18-15(11(2)16(10)24-4)9-25(21,22)17-19-13-6-5-12(23-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEQEYRTSRFZEO-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)(=O)CC3=NC=C(C(=C3C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662162 | |

| Record name | 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfonyl]-6-[(~2~H_3_)methyloxy]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189891-71-1 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1189891-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfonyl]-6-[(~2~H_3_)methyloxy]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.